molecular formula C24H18N2O2S B6576389 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole CAS No. 325807-39-4

2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole

Cat. No. B6576389
CAS RN: 325807-39-4
M. Wt: 398.5 g/mol
InChI Key: MSNLPEGMVOEPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (BNSBD) is a chemical compound with a wide range of applications in scientific research. It is used as a reagent or catalyst in organic synthesis, and its structure also makes it a useful tool for studying the mechanism of action of various biological processes.

Scientific Research Applications

2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, it is used as a reagent or catalyst in the synthesis of various compounds, including amines, alcohols, and esters. In drug discovery, it is used as a tool to study the mechanism of action of various drugs, and to identify new potential drug targets. In biochemistry, it is used to study the biochemical and physiological effects of various compounds, and to identify new potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds, and as a tool to study the mechanism of action of various drugs and identify new potential drug targets. It is also believed that it may act as a ligand to bind to certain receptors in the body, which could lead to the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole are not yet fully understood. However, it is believed that it may act as a ligand to bind to certain receptors in the body, which could lead to the modulation of various biochemical and physiological processes. It is also believed that it may have anti-inflammatory and anti-oxidant effects, and may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole in laboratory experiments is its ability to act as a catalyst in the synthesis of various compounds, and its ability to act as a tool to study the mechanism of action of various drugs and identify new potential drug targets. However, there are some limitations to using 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not as stable as some other compounds, which may limit its use in certain experiments.

Future Directions

The potential future directions for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use as a reagent or catalyst in organic synthesis, and its potential use in drug discovery. Finally, further research could be conducted into its potential use in the treatment of various diseases and disorders.

Synthesis Methods

2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole can be synthesized in a three-step reaction involving the reaction of naphthalene-2-sulfonyl chloride with 1-methyl-1H-benzimidazole, followed by the reaction of the resulting benzimidazole with benzyl bromide, and finally the reaction of the benzimidazole with 1,3-dibromobenzene. The reaction sequence is outlined in Figure 1 below.
Figure 1: Synthetic Route for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole

properties

IUPAC Name

2-benzyl-1-naphthalen-2-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-29(28,21-15-14-19-10-4-5-11-20(19)17-21)26-23-13-7-6-12-22(23)25-24(26)16-18-8-2-1-3-9-18/h1-15,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNLPEGMVOEPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184572
Record name 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(naphthalen-2-ylsulfonyl)-1H-benzo[d]imidazole

CAS RN

325807-39-4
Record name 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325807-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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